molecular formula C20H23FN6O B5600527 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B5600527
M. Wt: 382.4 g/mol
InChI Key: WUIQSDHVOLYWRT-UHFFFAOYSA-N
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Description

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.19173754 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development

A study by Fookes et al. (2008) explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridin-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl acetamides for peripheral benzodiazepine receptors (PBRs). These compounds, including variants of the target molecule, showed high in vitro affinity and selectivity for PBRs, suggesting their potential in neurodegenerative disorder imaging (Fookes et al., 2008).

Antipsychotic Potential

Wise et al. (1987) investigated a series of compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, for their antipsychotic-like profile in behavioral animal tests. This research highlighted the unique antipsychotic profile of these compounds, distinct from traditional dopamine receptor interactions (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. The study revealed the formation of complex supramolecular architectures and significant antioxidant activity, demonstrating the chemical versatility of compounds like N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide (Chkirate et al., 2019).

Antitumor Activity

Xiong et al. (2009) synthesized a series of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer BEL-7402. This research provides insight into the potential of structurally related compounds, like the target molecule, in cancer therapy (Xiong et al., 2009).

Corrosion Inhibition

Cruz et al. (2004) evaluated imidazoline derivatives for their efficiency as corrosion inhibitors. This study highlights the potential of compounds structurally related to the target molecule in industrial applications (Cruz et al., 2004).

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-13-14(2)27(12-24-13)19-11-18(25-15(3)26-19)22-8-9-23-20(28)10-16-4-6-17(21)7-5-16/h4-7,11-12H,8-10H2,1-3H3,(H,23,28)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIQSDHVOLYWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.